2-Cyclopentylidene-2-fluoro-1-phenylethanone
Description
Properties
CAS No. |
495418-36-5 |
|---|---|
Molecular Formula |
C13H13FO |
Molecular Weight |
204.24 g/mol |
IUPAC Name |
2-cyclopentylidene-2-fluoro-1-phenylethanone |
InChI |
InChI=1S/C13H13FO/c14-12(10-6-4-5-7-10)13(15)11-8-2-1-3-9-11/h1-3,8-9H,4-7H2 |
InChI Key |
JNABDNAFYAYAGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C(=O)C2=CC=CC=C2)F)C1 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Conditions
- The starting materials are generally alkynes or propargylic alcohols bearing the cyclopentylidene and phenyl groups.
- The propargylic alcohol is prepared by nucleophilic addition of an alkyne anion to an aldehyde or ketone.
- Typical conditions involve:
- Treatment of the alkyne with n-butyllithium (nBuLi) in anhydrous tetrahydrofuran (THF) at -78°C to generate the acetylide anion.
- Addition of the corresponding aldehyde or ketone dropwise at -78°C.
- Stirring and gradual warming to room temperature.
- Quenching with saturated ammonium chloride solution.
- Extraction and drying of the organic layer.
Acetylation to Form Propargyl Acetates
The propargylic alcohol is converted to the corresponding acetate using one of two methods:
| Method | Reagents and Conditions | Notes |
|---|---|---|
| A | Dissolve propargylic alcohol in dichloromethane (CH2Cl2, 0.1 M), add DMAP (0.05 equiv.), triethylamine (Et3N, 2 equiv.), and acetic anhydride (Ac2O, 1.5 equiv.), stir overnight | Mild conditions, suitable for sensitive substrates |
| B | Stir propargylic alcohol neat with Ac2O (1.5 equiv.) and magnesium perchlorate (Mg(ClO4)2, 0.01 equiv.) at room temperature for 30 min | Faster reaction, requires workup with water and extraction |
The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures.
Gold-Catalyzed Electrophilic Fluorination
Catalysts and Fluorinating Agents
- Catalyst: IPrAuNTf2 (N-heterocyclic carbene gold complex triflimide salt), typically 0.05 equivalents.
- Fluorinating agent: Selectfluor (F-TEDA-BF4), 2 equivalents.
- Base: Sodium bicarbonate (NaHCO3), 1 equivalent.
Reaction Conditions
- Solvent: Acetonitrile/water mixture (MeCN:H2O, 20:1).
- Concentration: 0.02 M for tertiary acetates, 0.1 M for secondary acetates.
- Temperature: 80°C.
- Reaction time: 15–30 minutes for tertiary acetates, 0.5–2 hours for secondary acetates.
- Monitoring: Thin-layer chromatography (TLC).
Workup and Purification
- Dilution with dichloromethane (DCM).
- Addition of aqueous sodium thiosulfate (Na2S2O3, 5% v/v) to quench excess fluorinating agent.
- Extraction with DCM.
- Drying over magnesium sulfate (MgSO4).
- Concentration under reduced pressure.
- Purification by silica gel flash column chromatography (Pentane/diethyl ether = 100/1).
Representative Data and Yields
Mechanistic Insights
- The gold catalyst activates the propargyl acetate towards nucleophilic attack.
- Selectfluor acts as an electrophilic fluorine source, enabling regio- and stereoselective fluorination at the α-position.
- The reaction proceeds under mild conditions, minimizing side reactions such as over-fluorination or decomposition.
- The presence of sodium bicarbonate buffers the reaction medium, improving selectivity.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Propargyl alcohol synthesis | Alkyne + nBuLi in THF, -78°C, then ketone/aldehyde addition | Formation of propargylic alcohol |
| Acetylation | Ac2O + DMAP + Et3N in CH2Cl2 or neat Ac2O + Mg(ClO4)2 | Formation of propargyl acetate |
| Fluorination | IPrAuNTf2 + Selectfluor + NaHCO3 in MeCN/H2O, 80°C | Formation of α-fluoroenone (2-cyclopentylidene-2-fluoro-1-phenylethanone) |
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentylidene-2-fluoro-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylethanone derivatives.
Scientific Research Applications
2-Cyclopentylidene-2-fluoro-1-phenylethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Cyclopentylidene-2-fluoro-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
(a) 2-Chloro-1-phenylethanone (CAS 532-27-4)
- Structure : Chlorine replaces fluorine at the α-position; lacks the cyclopentylidene group.
- Properties : Molecular weight = 154.59 g/mol (C₈H₇ClO). Chlorine’s polarizability increases van der Waals interactions compared to fluorine, leading to higher melting/boiling points. The absence of the cyclopentylidene ring reduces steric hindrance, favoring nucleophilic attacks at the carbonyl .
- Applications : Intermediate in agrochemicals and pharmaceuticals; less lipophilic than fluoro analogs.
(b) 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone (CAS 62148-67-8)
- Structure : Dual substitution (Cl and F) on aromatic and ketone groups. Molecular formula = C₁₄H₁₀ClFO; molecular weight = 248.68 g/mol.
- Properties: LogP = 3.99, indicating high lipophilicity. The 4-fluorophenyl group enhances electronic withdrawal, stabilizing the ketone via resonance.
(c) 1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone (CAS 187269-42-7)
- Structure : Hydroxy and methoxy groups replace fluorine and cyclopentylidene. Molecular formula = C₁₅H₁₄O₃.
- Properties : Polar functional groups increase water solubility (PSA = 46.53 Ų) but reduce membrane permeability compared to fluorinated analogs. Used in UV-absorbing materials and antioxidants .
(d) Cyclopropyl 2-fluorobenzyl ketone (CAS 150322-73-9)
- Structure : Cyclopropane ring instead of cyclopentylidene; fluorine on the benzyl group.
- Properties : The strained cyclopropane ring increases reactivity in ring-opening reactions. Fluorine’s inductive effect stabilizes the adjacent carbonyl, enhancing thermal stability .
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP | Notable Properties |
|---|---|---|---|---|
| 2-Cyclopentylidene-2-fluoro-1-phenylethanone* | ~232.3 (estimated) | F, Cyclopentylidene | ~3.5 | High lipophilicity; strained ring geometry |
| 2-Chloro-1-phenylethanone | 154.59 | Cl | 1.92 | Reactive carbonyl; lower metabolic stability |
| 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone | 248.68 | Cl, F, Phenyl | 3.99 | Synergistic halogen effects; antifungal |
| 1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone | 242.27 | OH, OCH₃ | 2.81 | Polar; UV-active |
*Estimated based on structural similarity.
Biological Activity
2-Cyclopentylidene-2-fluoro-1-phenylethanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications in various fields.
Molecular Formula: C13H13FO
Molecular Weight: 220.24 g/mol
IUPAC Name: 2-Cyclopentylidene-2-fluoro-1-phenylethanone
Structural Features: The compound features a cyclopentylidene moiety, a fluorine atom, and a phenyl group, contributing to its reactivity and interaction with biological targets.
The biological activity of 2-Cyclopentylidene-2-fluoro-1-phenylethanone is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, which may improve membrane permeability and bioavailability.
Interaction with Enzymes
Studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to altered biochemical processes. For instance, it could inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and pain signaling.
Biological Activity Data
A summary of the biological activities observed for 2-Cyclopentylidene-2-fluoro-1-phenylethanone is presented in the table below:
Case Studies
Several case studies have highlighted the potential applications of 2-Cyclopentylidene-2-fluoro-1-phenylethanone in therapeutic contexts:
-
Anti-inflammatory Applications
- A study evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. Results indicated a reduction in joint swelling and pain, suggesting its potential as a therapeutic agent for inflammatory diseases.
-
Anticancer Properties
- Research conducted on various cancer cell lines demonstrated that treatment with 2-Cyclopentylidene-2-fluoro-1-phenylethanone led to significant apoptosis and cell cycle arrest. This effect was attributed to the compound's ability to modulate apoptotic pathways.
-
Antimicrobial Efficacy
- In vitro studies showed that this compound exhibited antimicrobial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes.
Q & A
Q. Key Analytical Methods :
- ¹H/¹³C NMR : Distinct shifts for the cyclopentylidene protons (δ 5.2–5.8 ppm, olefinic) and fluorine-coupled splitting in the α-carbon (δ 90–100 ppm in ¹³C NMR) .
- X-ray Crystallography : Resolves stereoelectronic effects of the fluoro substituent and cyclopentylidene geometry. C–F bond lengths (~1.34 Å) and dihedral angles are compared to DFT models .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₃H₁₁FO) with <2 ppm error.
Advanced Research Questions
How does the fluoro substituent at the α-position influence the compound’s reactivity in nucleophilic addition reactions?
The electron-withdrawing fluorine increases ketone electrophilicity, accelerating nucleophilic attacks (e.g., Grignard additions). However, steric hindrance from the cyclopentylidene group reduces accessibility, requiring:
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Kinetic Studies : Monitoring via HPLC or in-situ IR spectroscopy reveals competing pathways (e.g., β-keto elimination vs. addition) .
What contradictions exist in reported spectroscopic data for analogous fluorinated ketones, and how are they resolved?
Discrepancies in NMR chemical shifts (e.g., α-fluoroketones) arise from solvent polarity and concentration effects. Mitigation strategies:
- Standardized Protocols : Use deuterated solvents (CDCl₃ vs. DMSO-d₆) and internal standards (TMS).
- Computational Validation : DFT calculations (B3LYP/6-311+G**) predict shifts, aligning with experimental data .
What computational methods are suitable for predicting the compound’s stability under oxidative conditions?
- DFT/Molecular Dynamics : Simulate bond dissociation energies (BDEs) for C–F (∼115 kcal/mol) and C=O (∼160 kcal/mol) to assess oxidative degradation pathways.
- Transition State Analysis : Identify intermediates in air-sensitive reactions (e.g., epoxidation of the cyclopentylidene group) .
How can regioselective functionalization of the cyclopentylidene ring be achieved for derivatization studies?
- Electrophilic Aromatic Substitution : Use directing groups (e.g., –NO₂) to target meta/para positions.
- Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts enable aryl/heteroaryl additions. Monitor selectivity via LC-MS .
Methodological Considerations
What strategies minimize racemization in chiral derivatives of 2-cyclopentylidene-2-fluoro-1-phenylethanone?
- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in hydrogenation or fluorination steps.
- Low-Temperature Kinetics : Arrest epimerization by maintaining reactions below −20°C .
How are biological activities (e.g., enzyme inhibition) of this compound assessed in vitro?
- Assay Design : Target enzymes (e.g., kinases) are incubated with the compound (1–100 µM) in buffered solutions (pH 7.4).
- IC₅₀ Determination : Dose-response curves using fluorogenic substrates or ELISA.
- Control Experiments : Compare with non-fluorinated analogs to isolate fluorine’s electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
